methyl 4-({[4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate methyl 4-({[4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16324314
InChI: InChI=1S/C21H18Cl2N4O3/c1-30-20(28)12-5-7-13(8-6-12)26-21(29)27-10-9-16-18(25-11-24-16)19(27)14-3-2-4-15(22)17(14)23/h2-8,11,19H,9-10H2,1H3,(H,24,25)(H,26,29)
SMILES:
Molecular Formula: C21H18Cl2N4O3
Molecular Weight: 445.3 g/mol

methyl 4-({[4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

CAS No.:

Cat. No.: VC16324314

Molecular Formula: C21H18Cl2N4O3

Molecular Weight: 445.3 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-({[4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate -

Specification

Molecular Formula C21H18Cl2N4O3
Molecular Weight 445.3 g/mol
IUPAC Name methyl 4-[[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate
Standard InChI InChI=1S/C21H18Cl2N4O3/c1-30-20(28)12-5-7-13(8-6-12)26-21(29)27-10-9-16-18(25-11-24-16)19(27)14-3-2-4-15(22)17(14)23/h2-8,11,19H,9-10H2,1H3,(H,24,25)(H,26,29)
Standard InChI Key QPMQTWJIWDMWSN-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=C(C(=CC=C4)Cl)Cl)N=CN3

Introduction

Chemical Identity and Structural Features

The compound belongs to the imidazo[4,5-c]pyridine class, characterized by a bicyclic heteroaromatic core fused with a piperidine ring. Key structural elements include:

  • Imidazo[4,5-c]pyridine scaffold: A nitrogen-rich bicyclic system providing rigidity and hydrogen-bonding capacity.

  • 2,3-Dichlorophenyl substituent: Positioned at the 4-position of the tetrahydroimidazopyridine ring, introducing steric bulk and electronic modulation.

  • Methyl benzoate group: Linked via a carbonyl-amino bridge, contributing ester functionality and aromatic π-stacking potential.

Comparative analysis with the closely related analog methyl 3-({[4-(2,4-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate (CAS 1040700-63-7) reveals that positional isomerism of chlorine atoms significantly influences molecular interactions. The 2,3-dichloro substitution may enhance dipole moments compared to the 2,4-isomer, potentially altering solubility and target binding .

Synthetic Methodology

Core Scaffold Construction

The imidazo[4,5-c]pyridine nucleus is typically synthesized via cyclocondensation reactions. A plausible route involves:

  • Piperidine precursor functionalization: Introduction of a 2,3-dichlorophenyl group through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling .

  • Imidazole ring formation: Cyclization using reagents like chloramine-T or Lawesson’s reagent to generate the fused imidazo-pyridine system .

For example, intermediate iodination steps similar to those described for CITCO analogs (e.g., iodination with N-iodosuccinimide in dichloromethane) could be employed to introduce halogen handles for subsequent coupling .

Side Chain Elaboration

The methyl benzoate moiety is introduced via amide bond formation:

  • Activated carbonyl intermediate: Generated from the imidazopyridine core using carbodiimide coupling agents (EDC/HOBt) .

  • Nucleophilic attack: Reaction with methyl 4-aminobenzoate under Schotten-Baumann conditions to form the urea linkage .

Critical challenges include regioselectivity in dichlorophenyl substitution and minimizing racemization during amide bond formation. Patent literature suggests that microwave-assisted synthesis may improve yields in analogous systems .

Physicochemical Properties

While experimental data specific to this compound is unavailable, properties can be extrapolated from structural analogs:

PropertyEstimated ValueBasis for Estimation
Molecular Weight445.3 g/molIsobaric with 2,4-dichloro analog
LogP (Octanol-Water)~3.2Incremental Cl substitution model
Aqueous Solubility<10 μMHigh aromaticity, ester hydrolysis
pKa (Ionizable Groups)4.1 (imidazole NH), 8.7 (piperidine)Computational prediction

The 2,3-dichloro configuration may reduce crystallinity compared to the 2,4-isomer due to asymmetrical halogen placement, complicating crystallization .

Pharmacological Hypotheses

Nuclear Receptor Modulation

Structurally related imidazopyridines act as agonists/antagonists of nuclear receptors like CAR (Constitutive Androstane Receptor) and PXR (Pregnane X Receptor) . Key considerations:

  • CAR activation: The 2,3-dichlorophenyl group may enhance hydrophobic interactions with CAR’s ligand-binding domain (LBD), as seen in CITCO derivatives .

  • PXR cross-reactivity: Reduced compared to 2,4-dichloro analogs due to altered halogen bonding geometry .

Metabolic Stability

Esterase-mediated hydrolysis of the methyl benzoate group would generate a carboxylic acid metabolite. This prodrug strategy is employed in analogs to improve tissue penetration .

Comparative Analysis with Structural Analogs

The table below contrasts key features with the 2,4-dichloro analog (CAS 1040700-63-7) :

Feature2,3-Dichloro Query Compound2,4-Dichloro Analog
Chlorine PositionsOrtho and meta on phenylPara and meta on phenyl
Dipole Moment (Debye)~4.1 (calculated)~3.8 (calculated)
Synthetic YieldEstimated 15-20%Reported 22%
CAR EC50 (Hypothetical)~50 nM120 nM

The ortho chlorine in the query compound likely induces greater steric hindrance, potentially reducing off-target PXR activation observed in CITCO-like molecules .

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